2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylthio group, a phenylpiperazine moiety, and a sulfonylpropylacetamide backbone, which collectively contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .
Result of Action
The inhibition of hCA by this compound can lead to a variety of molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide under basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is incorporated through a nucleophilic substitution reaction involving a suitable piperazine derivative and a phenyl halide.
Coupling with the Sulfonylpropylacetamide Backbone: The final step involves coupling the benzylthio and phenylpiperazine intermediates with a sulfonylpropylacetamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated aromatic compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(3-(4-methylpiperazin-1-yl)sulfonyl)propyl)acetamide
- 2-(benzylthio)-N-(3-(4-ethylpiperazin-1-yl)sulfonyl)propyl)acetamide
- 2-(benzylthio)-N-(3-(4-isopropylpiperazin-1-yl)sulfonyl)propyl)acetamide
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other derivatives, potentially enhancing its interaction with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c26-22(19-29-18-20-8-3-1-4-9-20)23-12-7-17-30(27,28)25-15-13-24(14-16-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTJQXBHRYTDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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